Product packaging for 2-(Quinolin-4-yloxy)acetic acid(Cat. No.:CAS No. 146363-08-8)

2-(Quinolin-4-yloxy)acetic acid

Cat. No.: B3047865
CAS No.: 146363-08-8
M. Wt: 203.19 g/mol
InChI Key: GSSWQWTVYDDKER-UHFFFAOYSA-N
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Description

2-(Quinolin-4-yloxy)acetic acid is a versatile chemical scaffold and key synthetic intermediate in medicinal chemistry research. Its primary research value lies in its role as a precursor for the synthesis of biologically active molecules, particularly 2-(quinolin-4-yloxy)acetamide derivatives . These derivatives have been extensively investigated as potent inhibitors of Mycobacterium tuberculosis growth, demonstrating exceptional activity against both drug-sensitive and multidrug-resistant strains (with MIC values as low as 0.02 μM) . Research indicates that the antimycobacterial mechanism of action for these compounds likely involves targeting the QcrB subunit of the essential cytochrome bc 1 complex, disrupting bacterial energy metabolism . Beyond antitubercular applications, the quinolin-4-yloxy acetamide scaffold has also shown promise in other research areas, including as inhibitors of the Staphylococcus aureus NorA efflux pump, which can help counteract antimicrobial resistance to fluoroquinolone antibiotics . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B3047865 2-(Quinolin-4-yloxy)acetic acid CAS No. 146363-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinolin-4-yloxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-11(14)7-15-10-5-6-12-9-4-2-1-3-8(9)10/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSWQWTVYDDKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627166
Record name [(Quinolin-4-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146363-08-8
Record name [(Quinolin-4-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 2-(Quinolin-4-yloxy)acetic Acid and its Precursors

The construction of the this compound molecule can be achieved through several established synthetic methodologies. These routes primarily involve the formation of the quinoline (B57606) core and the subsequent attachment of the oxyacetic acid side chain.

A common and direct method for synthesizing this compound and its derivatives is through the O-alkylation of a 4-hydroxyquinoline (B1666331) precursor. nih.govarabjchem.org This reaction typically involves treating the 4-hydroxyquinoline with an appropriate haloacetic acid derivative, such as ethyl bromoacetate, in the presence of a base. nih.govnih.gov For instance, the synthesis of 2-(quinolin-4-yloxy)acetamides is often achieved by the O-alkylation of 4-hydroxyquinolines with 2-bromo-N-arylacetamides in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as the solvent. nih.govacs.org Similarly, the reaction of 8-hydroxyquinoline (B1678124) with ethyl chloroacetate (B1199739) can be used to form the corresponding ester, which can then be hydrolyzed to the carboxylic acid. researchgate.net

The regioselectivity of alkylation on quinolinones can be influenced by the reaction conditions. For example, O-alkylation of 4-hydroxy-2(1H)-quinolone with alkyl iodides in the presence of silver carbonate can lead to 2,4-dialkoxyquinolines. arabjchem.org

Table 1: Examples of O-Alkylation Reactions in the Synthesis of this compound Derivatives

Precursor 1Precursor 2Reagents and ConditionsProductReference
4-Hydroxyquinoline2-Bromo-N-arylacetamideK₂CO₃, DMF2-(Quinolin-4-yloxy)acetamide nih.govacs.org
8-HydroxyquinolineEthyl chloroacetate-1-(Quinolin-8-yloxy)butan-2-one researchgate.net
4-Hydroxy-2(1H)-quinoloneAlkyl iodideSilver carbonate2,4-Dialkoxyquinoline arabjchem.org
3-Acetyl-4-hydroxy-2-quinolinoneEthyl bromoacetateK₂CO₃, Anhydrous acetoneEthyl oxoquinolinoxyacetate nih.gov

More complex derivatives of this compound often require multi-step synthetic sequences. These can involve the initial construction of a substituted quinoline ring followed by modifications to introduce the acetic acid moiety. For example, a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized starting from the Pfitzinger reaction of 5-substituted isatin (B1672199) with pyruvic acid to form 6-substituted quinoline-2,4-dicarboxylic acids. nih.gov These dicarboxylic acids then undergo selective decarboxylation to yield 6-substituted-4-quinoline carboxylic acids, which serve as key intermediates for further elaboration. nih.gov

Another multi-step approach involves the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid by reacting isatin with 4-bromoacetophenone. nih.gov This intermediate can then be converted to an acid hydrazide, which serves as a versatile building block for creating a variety of heterocyclic derivatives. nih.govrsc.org

The formation of the quinoline ring itself is a critical step in the synthesis of this compound and its analogues. Several classic named reactions are employed for this purpose, including the Conrad-Limpach, Doebner-von Miller, Friedländer, and Pfitzinger reactions. frontiersin.orgrsc.org The Gould-Jacobs reaction, for instance, allows for the synthesis of 4-hydroxyquinolines, which are direct precursors for O-alkylation. mdpi.com This reaction involves the condensation of an aniline (B41778) with a substituted malonic ester, followed by cyclization.

Modern synthetic methods also offer efficient routes to quinoline scaffolds. These can include transition metal-catalyzed reactions and microwave-assisted syntheses, which often provide advantages in terms of yield, reaction time, and environmental impact. frontiersin.orgrsc.orgorganic-chemistry.org For example, copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines. organic-chemistry.org

Derivatization Strategies for Enhancing Biological Activity

To explore the structure-activity relationships (SAR) and optimize the biological properties of this compound, extensive derivatization is often performed. These modifications typically focus on the amide functionality of the acetic acid side chain and substitutions on the quinoline ring.

A primary strategy for derivatization involves the conversion of the carboxylic acid group of this compound into a wide range of amides. This is often achieved by first converting the carboxylic acid to its corresponding acid chloride or by using coupling agents to facilitate the reaction with various amines.

A significant body of research has focused on the synthesis of 2-(quinolin-4-yloxy)acetamides as potent inhibitors of Mycobacterium tuberculosis. nih.govacs.orgrsc.org These compounds are typically synthesized through the O-alkylation of a 4-hydroxyquinoline with a pre-formed 2-bromo-N-arylacetamide. nih.govacs.org This modular approach allows for the introduction of a diverse array of substituents on the amide nitrogen, enabling a thorough investigation of the SAR. For example, the synthesis of 2-(quinolin-4-yloxy)acetamides with various N-aryl substituents has led to the identification of compounds with minimum inhibitory concentrations (MIC) as low as 0.05 μM against M. tuberculosis. nih.gov

The synthesis of the required 2-bromo-N-arylacetamides is generally accomplished by the acylation of substituted anilines with bromoacetyl chloride. nih.govacs.orgrsc.org

Further diversification of the this compound scaffold can be achieved by introducing various substituents onto the quinoline ring and the acetic acid portion of the molecule.

Substitutions on the quinoline ring can modulate the electronic properties and steric profile of the molecule, which can significantly impact its biological activity. For instance, the introduction of substituents at the 6-position of the quinoline ring has been explored in the context of antimycobacterial agents. nih.gov The synthesis of these derivatives often starts with appropriately substituted anilines in the initial quinoline-forming cyclization reaction. mdpi.comrsc.org

Modifications to the acetic acid moiety, beyond amide formation, have also been investigated. For example, the synthesis of 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives, where the ether oxygen is replaced with a sulfur atom, has been reported to influence rhizogenesis in plants. medicine.dp.ua Additionally, the synthesis of alkyl 2-(4-hydroxyquinolin-2-yl) acetates and their subsequent reactions have been explored to create novel heterocyclic systems. nih.gov

Molecular Simplification and Chain Extension Approaches

The structural framework of this compound serves as a versatile scaffold for various chemical modifications. Researchers have explored both the simplification of the core quinoline ring and the extension of the acetic acid side chain to develop new derivatives with tailored properties.

Molecular Simplification involves the synthesis of analogs with less complex or substituted quinoline cores. This approach is often used to probe structure-activity relationships or to create compounds with more favorable physicochemical properties. For instance, derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid, which are thio-analogs of the parent compound, have been studied to understand how substituents on the quinoline ring affect biological properties. medicine.dp.ua The introduction of substituents such as halogens or methyl groups at various positions on the quinoline ring represents a common simplification strategy. nih.govnih.gov For example, (2-Methyl-quinolin-4-yloxy)-acetic acid is a commercially available analog. sigmaaldrich.comscbt.com

Chain Extension focuses on elaborating the acetic acid moiety. The carboxylic acid functional group is a prime starting point for a variety of chemical transformations, allowing for the attachment of diverse molecular fragments. A common strategy involves converting the carboxylic acid into a more reactive intermediate, such as an ester or an acid hydrazide.

Recent research provides several examples of this approach:

Hydrazide Formation and Subsequent Cyclization: In one pathway, 2-(4-Bromophenyl)quinoline-4-carboxylic acid was first converted to its corresponding ester and then treated with hydrazine (B178648) hydrate (B1144303) to yield the key acid hydrazide intermediate. nih.gov This hydrazide was then reacted with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to construct novel pyrazole (B372694) derivatives attached to the quinoline core. nih.gov

Oxadiazole Synthesis: Similarly, acid hydrazides derived from a quinoline-4-carboxylic acid core have been used as precursors for synthesizing 1,3,4-oxadiazole (B1194373) rings. rsc.org

Amide Hybrids: In work on the isomeric 2-(quinolin-8-yloxy)acetic acid, the molecule was first esterified and then underwent hydrazinolysis to produce 2-(quinoline-8-yloxy)acetohydrazide. rsc.org This intermediate was subsequently condensed with cinnamate (B1238496) derivatives to create larger, complex hybrid molecules. rsc.org Another study used a similar acetohydrazide to react with mercaptosuccinic acid, leading to the formation of thiazolidinone derivatives. arkat-usa.org

Alcohol Derivatives: The related 6-substituted-4-quinoline carboxylic acids have been transformed into (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, demonstrating a significant modification and extension of the side chain at the 4-position. nih.gov

These examples highlight the chemical tractability of the acetic acid side chain, enabling the synthesis of a wide array of more complex molecules through chain extension methodologies.

Table 1: Examples of Chain Extension Reactions on Quinoline-4-carboxylic Acid Derivatives

Starting MaterialKey IntermediateReagents for ExtensionFinal Product ClassReference
2-(4-Bromophenyl)quinoline-4-carboxylic acidAcid HydrazideMalononitrile / Ethyl cyanoacetatePyrazole derivatives nih.gov
Quinoline-4-carboxylic acid derivativeAcid HydrazideVarious (e.g., triethyl orthoformate)1,3,4-Oxadiazole derivatives rsc.org
2-(Quinolin-8-yloxy)acetic acid2-(Quinolin-8-yloxy)acetohydrazideEthyl 2-(arylamido)-cinnamateCinnamide hybrids rsc.org
2-(Quinolin-8-yloxy)acetohydrazideN/AMercaptosuccinic acidThiazolidinone derivatives arkat-usa.org
6-Substituted-4-quinoline carboxylic acidN/AMulti-step synthesisAlkoxypropan-2-ol derivatives nih.gov
*Note: These examples use the quinolin-8-yloxy isomer, but the chain extension chemistry is analogous for the quinolin-4-yloxy scaffold.

Mechanistic Studies of Synthetic Reactions

The synthesis of this compound relies on the initial construction of the quinoline ring system, often a quinolin-4-one or quinoline-4-carboxylic acid precursor. The mechanisms of these foundational reactions are crucial for understanding and optimizing the synthesis.

The Pfitzinger reaction is a key method for producing quinoline-4-carboxylic acids. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, typically under basic conditions. nih.govnih.gov The generally accepted mechanism proceeds through the initial base-catalyzed hydrolysis of isatin to form an isatoate salt. This is followed by a Claisen-type condensation between the α-methylene of the carbonyl compound and the ketone of the isatoate. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid structure.

Another fundamental route to the quinoline core is the Gould-Jacobs reaction , which yields quinolin-4-one derivatives. mdpi.com The mechanism begins with the condensation of an aniline with an acetylacetic ester to form an iminoester, which exists in equilibrium with its iminoenol tautomer. mdpi.com This iminoenol then undergoes an intramolecular hetero-Diels-Alder reaction, a key step that forms a bicyclic hemiketal intermediate. The reaction is driven to completion by the elimination of an alcohol molecule and subsequent keto-enol tautomerization to form the stable, aromatic quinolin-4-one ring system. mdpi.com Due to the high energy of the intermediates, this synthesis often requires high temperatures and an acid catalyst. mdpi.com

More contemporary methods have also been developed, along with mechanistic proposals. The N-heterocyclic carbene (NHC)-catalyzed synthesis of quinolin-4-ones offers a modern alternative. mdpi.com The proposed mechanism is initiated by the nucleophilic attack of the carbene on an aldehyde, forming a transient intermediate. mdpi.com A subsequent proton transfer generates a homoenolate, which is a key nucleophilic species in this catalytic cycle. This homoenolate then attacks a bromo-ketone substrate. The resulting adduct undergoes intramolecular heterocyclization and dehydration, with the formation of the stable, conjugated quinolin-4-one system being the thermodynamic driving force for the final step. mdpi.com

Green Chemistry Approaches in Synthesis of Quinoline Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline and its derivatives to address the shortcomings of traditional methods, which often require harsh conditions, hazardous solvents, and costly catalysts. tandfonline.comtandfonline.com These modern approaches aim to develop more environmentally benign, efficient, and economically viable synthetic routes. nih.govacs.org

A primary focus of green quinoline synthesis is the use of eco-friendly solvents , with water and ethanol (B145695) being prominent examples. tandfonline.com Water has been employed as a green solvent for three-component reactions to synthesize pyrimido[4,5-b]quinolones under reflux conditions. nih.gov Formic acid has also been highlighted as a versatile and biodegradable catalyst and reaction medium. ijpsjournal.com

The development of novel and reusable catalysts is another cornerstone of this approach. Nanocatalysts, such as iron(III) oxide nanoparticles (Fe₃O₄ NPs), have been utilized for their high efficiency and ease of recovery via magnetic separation. nih.gov These nanocatalysts have been effective in Friedlander-type syntheses. Other green catalysts include Brønsted acidic ionic liquids and p-toluene sulfonic acid, which can be used in one-pot syntheses. tandfonline.comnih.gov

Alternative energy sources like microwave irradiation have been shown to significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.com Microwave-assisted Skraup and Friedlaender syntheses have been successfully developed, often in green solvents like water or even under solvent-free conditions. tandfonline.comtandfonline.com

Table 2: Overview of Green Chemistry Strategies for Quinoline Synthesis

Green Chemistry PrincipleSpecific ApproachExample/ApplicationReference
Safer SolventsUse of water as a solventThree-component synthesis of pyrimido[4,5-b]quinolones tandfonline.comnih.gov
CatalysisUse of magnetic nanocatalysts (e.g., Fe₃O₄ NPs)Friedlander synthesis of polysubstituted quinolines nih.gov
CatalysisUse of Brønsted acidic ionic liquidsSolvent-free condensation to form polysubstituted quinolines nih.gov
Energy EfficiencyMicrowave-assisted synthesisSkraup and Friedlaender reactions tandfonline.com
Waste PreventionOne-pot, multi-component reactionsSynthesis of poly-functionalized dihydroquinoline derivatives tandfonline.com
Renewable Feedstocks/CatalystsUse of formic acid as a catalystDirect synthesis of quinolines from anilines and carbonyls ijpsjournal.com

Advanced Spectroscopic and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2-(Quinolin-4-yloxy)acetic acid. Both ¹H and ¹³C NMR are instrumental in confirming the compound's framework by identifying the chemical environment of each hydrogen and carbon atom, respectively.

In a related study of a furo[3,2-h]quinoline derivative, 2D-NMR experiments such as HSQC, HMBC, and COSY were crucial. mdpi.com The key Heteronuclear Multiple Bond Correlation (HMBC) showed correlations from the methylene (B1212753) group protons to the carboxyl group carbon and to several carbons within the furan (B31954) ring, confirming the attachment of the acetic acid moiety. mdpi.com While specific NMR data for this compound is not detailed in the provided results, the principles of these analyses are directly applicable. For instance, ¹H NMR would reveal the characteristic signals of the protons on the quinoline (B57606) ring system and the methylene protons of the acetic acid side chain. The integration of these signals would correspond to the number of protons in each environment. Similarly, ¹³C NMR spectroscopy would provide distinct peaks for each unique carbon atom, including those in the quinoline core, the ether linkage, the methylene group, and the carboxylic acid group. mdpi.com

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method using Density Functional Theory (DFT), are also employed to calculate theoretical ¹H and ¹³C NMR chemical shifts. These calculated values are then compared with experimental data to further validate the structural assignment. nih.gov

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often utilizing electrospray ionization (ESI), provides highly accurate mass measurements, which in turn confirms the molecular formula. mdpi.com

For the closely related compound, 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, HRMS was used to prove its structure. mdpi.com In the case of this compound (C₁₁H₉NO₃), the predicted monoisotopic mass is 203.05824 Da. Mass spectrometry experiments would be expected to yield a molecular ion peak [M]+ or protonated molecule [M+H]+ that corresponds to this mass.

Collision Cross Section (CCS) values, which provide information about the ion's shape in the gas phase, can also be predicted. For 2-(quinolin-8-yloxy)acetic acid, predicted CCS values for various adducts have been calculated, as shown in the table below. uni.lu

Table 1: Predicted Collision Cross Section (CCS) values for 2-(quinolin-8-yloxy)acetic acid Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺204.06552140.4
[M+Na]⁺226.04746148.7
[M-H]⁻202.05096142.4
[M+NH₄]⁺221.09206158.4
[M+K]⁺242.02140146.0
[M+H-H₂O]⁺186.05550133.6
[M+HCOO]⁻248.05644161.3
[M+CH₃COO]⁻262.07209182.1

These predicted values serve as a reference for experimental ion mobility-mass spectrometry studies, aiding in the confident identification of the compound in complex mixtures.

X-ray Diffraction Analysis for Solid-State Conformation and Crystal Structure

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

In a study of a co-crystal involving quinoxaline (B1680401) and dihydroxyacetic acid, X-ray crystallography revealed detailed hydrogen bonding interactions and π-π stacking. researchgate.net The quinoxaline molecules were found to form infinite columns with an interplanar distance of 3.427 Å. researchgate.net For this compound, a similar analysis would elucidate how the molecules pack in a crystal lattice. It would reveal the conformation of the acetic acid side chain relative to the quinoline ring and detail the hydrogen bonding patterns, likely involving the carboxylic acid group and the quinoline nitrogen atom.

The crystal data for the quinoxaline-dihydroxyacetic acid co-crystal is provided below as an example of the type of information obtained from such an analysis. researchgate.net

Table 2: Crystal Data for Quinoxaline-dihydroxyacetic acid (1/1) Co-crystal researchgate.net

ParameterValue
FormulaC₈H₆N₂·C₂H₄O₄
Molecular Weight222.20
Crystal SystemTriclinic
Space GroupP1
a (Å)4.0384 (9)
b (Å)10.406 (4)
c (Å)12.052 (3)
α (°)88.83 (2)
β (°)83.981 (18)
γ (°)82.50 (2)
Volume (ų)499.4 (3)
Z2
Temperature (K)130

This level of structural detail is crucial for understanding the physicochemical properties of the solid material and for designing new materials with desired properties.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound by probing the vibrational modes of its chemical bonds.

The FT-IR spectrum of a compound like this compound would show characteristic absorption bands. For instance, the O-H stretch of the carboxylic acid would appear as a broad band, while the C=O stretch would be a sharp, intense peak. The C-O-C ether linkage and the aromatic C-H and C=C bonds of the quinoline ring would also have distinct vibrational frequencies. In a study of a related furylacetic acid derivative, IR spectroscopy was used to help confirm the structure. mdpi.com

Computational studies, often using DFT methods, are frequently employed to calculate the theoretical vibrational frequencies. These calculated frequencies are then compared with the experimental FT-IR and Raman spectra to aid in the assignment of the observed bands to specific vibrational modes. nih.govnih.gov This combined experimental and theoretical approach provides a robust and detailed understanding of the molecule's vibrational properties. For example, in the analysis of (2,4,5-Trichlorophenoxy) Acetic acid, the vibrational sequence pattern of the CH₂COOH group was analyzed in detail. nih.gov

Medicinal Chemistry and Rational Drug Design Research

Structure-Activity Relationship (SAR) Investigations

SAR studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 2-(Quinolin-4-yloxy)acetic acid, these investigations have provided invaluable insights into optimizing their therapeutic potential.

Influence of Substituents on the Quinoline (B57606) Ring

The substitution pattern on the quinoline ring plays a pivotal role in modulating the biological effects of these compounds. Research has shown that the presence and position of various functional groups can significantly impact activity. For instance, a methoxy (B1213986) group at the 6-position of the quinoline ring has been found to be important for the antimycobacterial activity of some 2-(quinolin-4-yloxy)acetamide derivatives. nih.gov In contrast, the absence of this group can lead to a substantial decrease in potency. nih.gov

Furthermore, the introduction of a methyl group at the 2-position of the quinoline ring has been noted as a key feature for the activity of certain derivatives. nih.gov The electronic properties of substituents also appear to be a factor, though their influence can vary depending on the specific biological target. mdpi.com For example, in some series, electron-withdrawing groups have been associated with decreased activity, while in others, they have shown to be beneficial. mdpi.comnih.gov

Ring PositionSubstituentEffect on ActivityReference
2MethylImportant for activity in some derivatives nih.gov
6MethoxyPivotal for antimycobacterial activity nih.gov
6Alkoxy groupsReduced activity in some plant growth regulators medicine.dp.ua
GeneralElectron-withdrawing groupsDecreased activity in some antimycobacterial agents nih.gov

Impact of Side Chain Modifications

Modifications to the acetic acid side chain have been extensively explored to enhance the pharmacological profile of these compounds. The length, branching, and presence of different functional groups on the side chain can all affect activity. Studies have shown that bulky and lipophilic substituents on the side chain can improve the antimycobacterial action of 2-(quinolin-4-yloxy)acetamides. nih.gov This suggests that the nature of the side chain influences how the molecule interacts with its biological target.

Role of Amide Linkage and its Modifications

The amide linkage, formed from the carboxylic acid of the side chain, is a critical component in many biologically active this compound derivatives. The nature of the amine used to form this amide bond significantly influences the compound's properties. For instance, the N-arylamide at the 4-position of the quinoline ring has been highlighted as crucial for antimycobacterial activity. nih.gov The synthesis of various amide derivatives allows for the exploration of a wide chemical space, leading to the identification of compounds with improved potency and selectivity. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational techniques have become indispensable tools in modern drug discovery, offering insights that complement experimental findings.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique has been widely applied to understand the interactions of this compound derivatives with their biological targets. nih.gov For instance, docking studies have helped to elucidate how these compounds bind to the active site of enzymes, such as HIV reverse transcriptase and various metabolic enzymes. nih.govacs.org

These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity. The insights gained from molecular docking can guide the design of new derivatives with improved binding characteristics and, consequently, enhanced biological activity. nih.govnih.gov For example, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a medicinal chemist can design a new analogue with a lipophilic group positioned to fill that pocket, potentially increasing the compound's potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For the 2-(quinolin-4-yloxy)acetamide series, which are derivatives of this compound, preliminary structure-activity relationship (SAR) studies have provided crucial insights that form the basis for QSAR models. These studies have systematically explored how different substituents on the quinoline and acetamide (B32628) rings influence their antimycobacterial potency against Mycobacterium tuberculosis (Mtb).

Initial research identified that the 2-(quinolin-4-yloxy)acetamide scaffold is a potent inhibitor of Mtb growth. nih.govnih.gov A lead compound from a phenotypic screen demonstrated a minimum inhibitory concentration (MIC) of 0.70 μM. acs.org Subsequent optimization efforts revealed several key SAR trends. In general, the introduction of bulky, lipophilic substituents tended to enhance antimycobacterial activity, whereas electron-withdrawing groups often led to a decrease in potency. nih.gov The substitution pattern on the N-phenylacetamide portion and the quinoline core was found to be critical for activity. nih.govnih.gov For instance, using cycloalkyl and electron-donating groups was explored to reduce the electrophilicity of the amide carbonyl, aiming to improve stability. nih.govresearchgate.net These SAR studies have been instrumental, leading to the development of derivatives with MIC values as low as 0.05 μM. nih.govacs.org

Table 1: Structure-Activity Relationship (SAR) Findings for 2-(Quinolin-4-yloxy)acetamide Derivatives Against M. tuberculosis
Structural ModificationEffect on Antimycobacterial ActivityExample/ObservationReference
General SubstituentsBulky, lipophilic groups improve activity; electron-withdrawing groups decrease it.- nih.gov
N-arylamide at position 4Considered essential for activity.An N-alkylated analogue showed significantly reduced activity (MIC > 31 μM). nih.gov
6-methoxy group on quinolinePivotal for activity in some contexts, but not imperative depending on the N-phenylacetamide substituent.Compound 5a lacking the methoxy group had MIC > 29 μM, but compound 5b without it was still potent. nih.gov
Disubstitution on N-phenyl ringCan improve potency significantly.A disubstituted compound (5e) showed a nearly 3-fold improvement in activity compared to the lead compound. nih.gov
Piperidine (B6355638) on acetamideMaintained sub-micromolar antimycobacterial activity.Halogen substitutions on the quinoline ring combined with a piperidine moiety were evaluated. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Descriptors

Density Functional Theory (DFT) is a powerful computational quantum mechanics method used to investigate the electronic structure and reactivity of molecules. For 2-(quinolin-4-yloxy)acetamide derivatives, DFT calculations have been employed to understand their stability and reactivity, providing insights that are crucial for rational drug design. sapub.org

Local reactivity was investigated using electrostatic potential surface analysis and dual reactivity descriptors to identify specific atoms within the molecule most likely to participate in chemical reactions. sapub.org These calculations identified the most electrophilic and nucleophilic sites, which is critical information for understanding potential interactions with biological targets. sapub.org

Table 2: Electronic and Reactivity Descriptors Calculated via DFT for 2-(Quinolin-4-yloxy)acetamide Series
Descriptor TypeSpecific DescriptorSignificance in Drug DesignReference
Global DescriptorsHOMO/LUMO EnergiesIndicate electron-donating and accepting capabilities. sapub.org
HOMO-LUMO Energy Gap (ΔEgap)Correlates with chemical stability and reactivity. A larger gap implies higher stability. sapub.org
Overall Hardness (η) and SoftnessMeasure resistance to change in electron configuration. Softer molecules are generally more reactive. sapub.org
Electronegativity (χ) / Electrophilicity (ω)Describe the ability of the molecule to accept electrons. sapub.org
Local DescriptorsElectrostatic Potential SurfaceVisually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. sapub.org
Dual Reactivity DescriptorsPinpoint the specific atoms most likely to act as electrophilic or nucleophilic sites in a reaction. sapub.org

Scaffold Hopping and Virtual Screening Methodologies

Scaffold hopping is a key strategy in medicinal chemistry used to identify novel, structurally distinct molecules that retain the biological activity of a known parent compound. This approach was successfully applied to generate new antitubercular agents based on the 2-(quinolin-4-yloxy)acetamide framework. nih.govacs.org

In a notable study, researchers employed a scaffold hopping strategy starting from the known antitubercular drug candidate, telacebec (B1166443) (Q203), which features an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) core. nih.gov The core of telacebec was strategically replaced with the 2-(quinolin-4-yloxy)acetamide system. nih.gov The rationale was to explore new chemical space while preserving the key pharmacophoric features necessary for inhibiting the cytochrome bc1 complex of M. tuberculosis, the target of telacebec. nih.govnih.gov

This approach led to the synthesis of a novel series of 2-(quinolin-4-yloxy)acetamides that demonstrated highly potent activity against both drug-sensitive and multidrug-resistant strains of Mtb, with MIC values reaching as low as 0.02 μM. nih.gov The loss of activity in a known qcrB mutant strain confirmed that these new compounds likely share the same molecular target as telacebec. nih.govacs.org This successful application of scaffold hopping validates the 2-(quinolin-4-yloxy)acetamide system as a privileged scaffold for developing new antituberculosis drug candidates. acs.org

Computational Prediction of Bioavailability and Drug-Likeness Profiles

Beyond potency, a successful drug candidate must possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, often referred to as its drug-likeness profile. For the 2-(quinolin-4-yloxy)acetamide series, significant research has been dedicated to evaluating these properties through a combination of in silico predictions and in vitro assays. nih.govnih.gov

Studies have assessed key drug-like parameters including thermodynamic and kinetic solubility, metabolic stability, potential for drug-drug interactions via cytochrome P450 (CYP) inhibition, and toxicity. nih.govnih.gov Early lead compounds showed promising potency but had moderate metabolic stability. researchgate.net Subsequent structural modifications, guided by SAR, aimed to improve these profiles. For example, a leading compound from a newer series demonstrated good kinetic solubility (31.4 μM at pH 7.4), high permeability, and a low rate of in vitro metabolism. nih.govresearchgate.net

Toxicity assessments are also crucial. Derivatives were found to be devoid of apparent toxicity to mammalian cell lines like Vero and HaCat (IC50s ≥ 20 μM) and showed no signs of cardiotoxicity in zebrafish models at effective concentrations. nih.govacs.orgresearchgate.net Furthermore, a lead compound showed good in vivo exposure after oral administration in mice, a critical milestone suggesting that this chemical class is capable of producing candidates with viable pharmacokinetic profiles for further development. nih.govresearchgate.net

Table 3: Bioavailability and Drug-Likeness Profile of 2-(Quinolin-4-yloxy)acetamide Derivatives
ParameterFinding/ObservationReference
Aqueous SolubilitySolubility is pH-dependent, being markedly higher at acidic pH. A lead compound (6m) showed kinetic solubility of 31.4 μM at pH 7.4. acs.orgnih.gov
Metabolic StabilityEarly leads had moderate stability. Newer derivatives show a low rate of in vitro metabolism in human liver S9 fractions. nih.govnih.gov
PermeabilityCompounds possess physicochemical features that allow them to cross cellular and mycobacterial barriers. A lead compound showed high permeability. nih.govnih.gov
Cytochrome P450 (CYP) InhibitionEvaluated to assess the risk of drug-drug interactions. The class generally shows a low risk. nih.gov
Cellular ToxicityDevoid of apparent toxicity to Vero and HaCat cells, with IC50 values typically ≥ 20 μM. nih.govresearchgate.net
CardiotoxicityNo signs of cardiac toxicity observed in zebrafish (Danio rerio) models at 1 and 5 μM. nih.govresearchgate.net
Intracellular ActivityActive against Mtb inside infected macrophages, with activity similar to rifampin. nih.govnih.gov
In Vivo PharmacokineticsA lead compound showed good oral exposure in mice, indicating potential for in vivo efficacy. nih.govresearchgate.net

Preclinical Pharmacological Investigations

Antimycobacterial Activity Research

Derivatives of 2-(quinolin-4-yloxy)acetic acid have been identified as potent inhibitors of Mycobacterium tuberculosis growth in various studies. nih.govnih.govrsc.org Initial phenotypic screening identified a lead compound from the quinoline (B57606) series with a minimum inhibitory concentration (MIC) of 0.70 μM. nih.gov Subsequent chemical modifications have led to the development of highly potent agents. nih.govresearchgate.net

A series of 2-(quinolin-4-yloxy)acetamides, derived from the core structure of this compound, have demonstrated significant in vitro activity against the drug-susceptible H37Rv strain of Mycobacterium tuberculosis. nih.govnih.gov Through structural modifications, researchers have synthesized compounds with MIC values as low as 0.05 μM. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have provided insights into the chemical features that influence this antimycobacterial activity. For instance, increasing the size of a cycloalkyl group at the acetamide (B32628) position from a four-membered ring (MIC of 33.3 μM) to a seven-membered ring (MIC of 3.7 μM) enhanced the inhibitory activity ninefold. nih.gov Furthermore, the electronic properties of substituents on the quinoline ring play a crucial role; electron-withdrawing groups at specific positions can significantly reduce antimycobacterial potency. nih.gov The presence of a primary amine has been noted as being important for potent activity. nih.gov

Interactive Table: In Vitro Activity of Selected 2-(Quinolin-4-yloxy)acetamide Derivatives against M. tuberculosis H37Rv

Compound Modification MIC (μM)
Lead Compound - 0.70
5b N-phenylacetamide 0.48
5s Optimized acetamide 0.05
6a Four-membered carbocycle 33.3
6d Seven-membered carbocycle 3.7
8i 4-alkoxyquinoline 0.06
9g 2,6-disubstituted quinoline 86.2

| 9h | 2,6-disubstituted quinoline | 78.7 |

A significant advantage of the 2-(quinolin-4-yloxy)acetamide series is its effectiveness against drug-resistant strains of M. tuberculosis. nih.govnih.govresearchgate.net Synthesized compounds have shown potent activity against clinical isolates of both MDR and XDR tuberculosis. nih.gov This is particularly crucial given the challenges in treating these forms of the disease. nih.gov The lead compounds from these studies have demonstrated the potential to serve as alternatives for treating drug-resistant tuberculosis. nih.govresearchgate.net

To be effective, an antitubercular drug must be able to reach and eliminate M. tuberculosis residing within host macrophages. Several 2-(quinolin-4-yloxy)acetamide derivatives have demonstrated the ability to inhibit mycobacterial growth within infected macrophages. nih.govresearchgate.net In some instances, the intracellular activity of these compounds was comparable to that of the established antitubercular drug rifampin. nih.govresearchgate.net These findings suggest that compounds from this class possess the necessary physicochemical properties to cross both cellular and mycobacterial membranes to exert their effect. nih.gov One lead compound showed bacteriostatic activity in a murine macrophage model of tuberculosis infection. acs.org

Research has focused on elucidating the specific molecular target of this compound derivatives in M. tuberculosis.

Multiple lines of evidence point to the cytochrome bc1 complex (also known as the menaquinol-cytochrome c oxidoreductase) as the primary target of 2-(quinolin-4-yloxy)acetamides. rsc.orgacs.orgnih.gov This complex is a crucial component of the electron transport chain in M. tuberculosis. nih.gov

Studies have shown that a M. tuberculosis mutant lacking the cytochrome bd oxidase (cydKO) is hypersensitive to these compounds. nih.gov Conversely, strains with mutations in the qcrB gene, which encodes a subunit of the cytochrome bc1 complex, exhibit resistance. nih.govnih.gov For example, a resistant strain with a T313A amino acid substitution in the QcrB protein showed significantly higher MIC values for these compounds. nih.govacs.org Furthermore, exposure to these compounds led to a reduction in intracellular ATP levels under anaerobic conditions, which is consistent with the inhibition of cellular respiration. nih.gov These findings collectively identify the 2-(quinolin-4-yloxy)acetamide class as inhibitors of the M. tuberculosis cytochrome bc1 complex. rsc.orgnih.gov

While the primary mechanism of action appears to be the inhibition of the cytochrome bc1 complex, the broader quinoline class of compounds has been investigated for other potential targets. Quinolines, in general, are known to target bacterial DNA gyrase, an essential enzyme for DNA replication. rsc.org However, for the specific this compound derivatives discussed, the research strongly supports the cytochrome bc1 complex as the direct target. There is no direct evidence from the provided search results to suggest a significant interaction with alanine (B10760859) dehydrogenase.

Mechanism of Action Delineation in Mycobacteria

Anticancer Activity Research

The quinoline scaffold is a significant structure in anticancer drug discovery, with derivatives demonstrating efficacy through various mechanisms. nih.gov

Antiproliferative Effects in Specific Cancer Cell Lines (in vitro)

Derivatives of the quinoline scaffold have been synthesized and evaluated for their antiproliferative activities against a variety of human cancer cell lines. Studies have demonstrated that these compounds can possess cytotoxic effects, leading to the inhibition of cancer cell growth.

For instance, various new di- and trimeric quinoline derivatives have shown antiproliferative activity against the MCF-7 (breast adenocarcinoma) and PA 1 (ovarian carcinoma) human solid cancer cell lines. nih.gov Other research on halogenated 2H-quinolinone derivatives also confirmed good cytotoxicity and selectivity against MCF-7 and HepG-2 (hepatocellular carcinoma) cells. nih.gov Furthermore, certain quinoline-4-carboxylic acid derivatives have been shown to reduce the cellular growth of MCF-7, K-562 (bone marrow), and HeLa (cervical cancer) cell lines. nih.gov These derivatives were noted for being selective toward cancerous cells. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Quinoline Derivatives

Compound ClassCancer Cell LineEffectReference
Di- and trimeric quinoline derivativesMCF-7 (Breast Adenocarcinoma)Antiproliferative activity nih.gov
Di- and trimeric quinoline derivativesPA 1 (Ovarian Carcinoma)Antiproliferative activity nih.gov
Halogenated 2H-quinolinone derivativesMCF-7 (Breast Adenocarcinoma)Good cytotoxicity and selectivity nih.gov
Halogenated 2H-quinolinone derivativesHepG-2 (Hepatocellular Carcinoma)Good cytotoxicity and selectivity nih.gov
Quinoline-4-carboxylic acid derivativesMCF-7 (Breast Adenocarcinoma)Reduction in cellular growth (up to 82.9%) nih.gov
Quinoline-4-carboxylic acid derivativesK-562 (Bone Marrow Cancer)Variable inhibition nih.gov
Quinoline-4-carboxylic acid derivativesHeLa (Cervical Cancer)Variable inhibition nih.gov

Mechanism of Action in Cancer Cells

The quinoline scaffold is recognized for its role in anticancer activity through multiple mechanisms, including DNA intercalation. nih.gov The polycyclic structure of quinoline derivatives is considered suitable for intercalating with DNA. nih.govnih.gov Potent derivatives have been found to interact with the DNA molecule during the S phase of the cell cycle, which can lead to programmed cell death (apoptosis). nih.gov This interaction can inhibit enzymes critically involved in DNA replication and topology, such as topoisomerase I, which relaxes supercoiled DNA. nih.gov The mechanism involves the stabilization of the enzyme-DNA complex, leading to DNA strand breaks and ultimately cell death. nih.gov

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a crucial target in cancer therapy due to its role in the growth and survival of malignant cells. nih.govnih.gov The development of selective IGF-1R inhibitors is a key strategy, as the receptor shares high homology with the insulin (B600854) receptor. nih.gov Small molecules containing a quinoline core have been developed as potent and selective IGF-1R kinase inhibitors. nih.gov For example, the compound PQIP, a quinoline derivative, has been shown to inhibit the ligand-dependent autophosphorylation of the human IGF-1R with high selectivity over the insulin receptor. nih.gov This inhibition blocks downstream signaling pathways, such as those involving AKT and extracellular signal-regulated kinase (ERK), which are vital for cell proliferation and survival. nih.gov The therapeutic approach often focuses on compounds that interfere with receptor autophosphorylation at the substrate level rather than competing with ATP, allowing for greater selectivity. nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The compound this compound and its derivatives have been a subject of interest in the context of cancer research due to their potential to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key player in signaling pathways that control cell growth and differentiation, and its overactivity is a hallmark of many cancers. koreascience.kr Inhibitors of EGFR kinase activity are therefore considered promising therapeutic agents. koreascience.kr

Research into 4-anilinoquinazolines, a class of compounds structurally related to quinoline derivatives, has shown them to be potent inhibitors of EGFR tyrosine kinase. nih.govnih.gov These inhibitors function by competing with ATP for binding to the intracellular kinase domain of the receptor. nih.govescholarship.org Specifically, certain 4-anilinoquinazolines have demonstrated high potency, with IC50 values around 20 nM. nih.gov The substitution pattern on the aniline (B41778) ring is crucial for this activity, with small, non-polar meta substituents being particularly effective. nih.gov

One such derivative, 4-(3-chloroanilino)quinazoline (CAQ), has been shown to inhibit EGF-stimulated growth in human oral squamous tumor (KB) cells in a concentration-dependent manner. nih.gov Complete blockade of EGF-stimulated growth was observed at concentrations that had no effect on the basal growth of the cells. nih.gov This selectivity was further demonstrated in its ability to block TGF-alpha-stimulated growth in MCF-7 human breast cancer cells without affecting insulin-stimulated growth. nih.gov

While direct studies on this compound are less common in the provided results, the extensive research on structurally similar quinazoline (B50416) and quinoline derivatives provides a strong rationale for its investigation as an EGFR inhibitor. The core quinoline structure is a key pharmacophore in many EGFR inhibitors. koreascience.krrsc.org

Cell Cycle Modulation

Derivatives of quinolinone have been found to induce significant G2/M phase arrest in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov This cell cycle arrest is accompanied by an increase in the phosphorylation of p53 and the upregulation of p21cip1 expression. nih.gov

In a different context, studies on Saccharomyces cerevisiae have shown that acetic acid can trigger an apoptotic-like cell death. nih.gov This process is influenced by the cell wall integrity pathway, suggesting a link between cellular stress responses and cell cycle control. nih.gov While not directly involving this compound, this research highlights the broader impact of acidic compounds on cell cycle and survival pathways.

VEGFR2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and progression. mdpi.comnih.gov Consequently, inhibiting the VEGF/VEGFR2 signaling pathway is a key strategy in anti-angiogenesis therapy. nih.gov

Research has demonstrated that certain quinolinone derivatives can directly bind to VEGFR2. nih.gov This binding inhibits the downstream signaling pathways mediated by VEGFR2, including the PI3K/Akt, ERK1/2/p38 MAPK, and FAK pathways. nih.gov Specifically, two quinolinone derivatives, compound 4 and compound 5, showed significant inhibition of VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with IC50 values of 84.8 and 58.1 μM, respectively, after 48 hours of treatment. nih.gov These compounds also effectively suppressed VEGF-induced migration and invasion of HUVECs and demonstrated potent inhibitory effects in a Matrigel tube formation assay. nih.gov

Furthermore, in vivo experiments using the chicken embryo chorioallantoic membrane (CAM) assay revealed a marked decrease in the formation of new microvessels after treatment with these compounds. nih.gov These findings underscore the potential of quinolinone derivatives as anti-angiogenic agents by targeting VEGFR2. nih.gov

Antimicrobial and Antibacterial Activity Research

Spectrum of Activity against Bacterial Strains (Gram-positive, Gram-negative)

Derivatives of this compound have been investigated for their antibacterial properties. Specifically, 2-(quinolin-4-yloxy)acetamides have shown potent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov Some of these compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.05 μM. nih.gov Importantly, these compounds were selective for M. tuberculosis and did not show antimicrobial activity against other tested bacterial strains at a concentration of 20 μM. nih.gov

In other studies, quinoline-oxadiazole derivatives have demonstrated notable antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. rsc.org For instance, compound 17a was highly effective against S. aureus, while compound 17d was most active against E. coli. rsc.org The mechanism of action for some quinoline-based drugs, like ciprofloxacin (B1669076), involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. rsc.org

Compound/DerivativeBacterial StrainActivityReference
2-(Quinolin-4-yloxy)acetamidesMycobacterium tuberculosisPotent, MIC as low as 0.05 μM nih.gov
Quinoline-oxadiazole (17a)Staphylococcus aureusMost effective inhibitor rsc.org
Quinoline-oxadiazole (17d)Escherichia coliMost active rsc.org

Antifungal Activity

The antifungal potential of quinoline derivatives has also been explored. Quinoline-oxadiazole compounds have shown significant activity against Candida albicans. rsc.org Compound 17a, in particular, was identified as the most effective inhibitor against this fungal pathogen. rsc.org However, the tested quinoline-oxadiazole compounds were not effective against Aspergillus niger. rsc.org Thiazolidinone derivatives, which can be conjugated with quinoline, are also known to possess a wide range of pharmacological activities, including antifungal properties. researchgate.net

Compound/DerivativeFungal StrainActivityReference
Quinoline-oxadiazole (17a)Candida albicansMost effective inhibitor rsc.org
Quinoline-oxadiazoleAspergillus nigerNot effective rsc.org

Efflux Pump Inhibitory Activity (e.g., NorA in Staphylococcus aureus)

A significant mechanism of antibiotic resistance in bacteria is the overexpression of efflux pumps, which actively extrude antimicrobial agents from the cell. frontiersin.orgox.ac.uk The NorA efflux pump in Staphylococcus aureus is a well-studied example, contributing to resistance against fluoroquinolones like ciprofloxacin. frontiersin.orgnih.gov

Research has focused on developing efflux pump inhibitors (EPIs) that can be used in combination with antibiotics to restore their efficacy. nih.govnih.gov Derivatives of the quinolin-4-yloxy core have been identified as potent inhibitors of the NorA efflux pump. nih.gov These inhibitors act synergistically with antibiotics. For instance, certain quinoline-4-carboxamide derivatives have been shown to work in synergy with ciprofloxacin, leading to a 4-fold reduction in its minimum inhibitory concentration (MIC) against resistant S. aureus strains. nih.gov

One particularly potent NorA EPI from the quinolin-4-yloxy class, known as derivative 2, demonstrated the ability to synergize with ciprofloxacin at a very low concentration (0.78 µg/mL) against a resistant S. aureus strain. nih.gov The inhibitory effect of these compounds on the NorA efflux pump has been confirmed through methods such as ethidium (B1194527) bromide efflux assays. nih.gov

Antiprotozoal Activity Research

The quinoline nucleus is a well-established pharmacophore in the development of antiprotozoal drugs. However, specific research evaluating the activity of this compound against protozoan parasites such as Entamoeba histolytica is not extensively documented in the reviewed literature.

There is a lack of specific studies focusing on the direct action of this compound against Entamoeba histolytica. Broader research into quinoline derivatives has demonstrated significant activity against a wide range of protozoan parasites, including those responsible for leishmaniasis (Leishmania infantum), Chagas disease (Trypanosoma cruzi), and sleeping sickness (Trypanosoma brucei rhodesiense). nih.govresearchgate.net For example, certain quinoline derivatives incorporating arylnitro and aminochalcone moieties have shown submicromolar activity against T. b. rhodesiense. nih.govresearchgate.net This suggests that the quinoline scaffold is a promising starting point for the development of novel antiprotozoal agents, though the efficacy of the specific this compound structure remains an area for future investigation.

While the precise molecular targets of this compound in protozoa have not been identified, the mechanisms of other quinoline-based drugs provide insight into potential pathways. For many antiprotozoal quinolines, particularly antimalarials, a key target is the parasite's food vacuole, where they interfere with heme detoxification. nih.govnih.gov In other protozoa, such as Leishmania donovani, some quinoline derivatives have been found to interfere with the mitochondrial activity of the parasite. researchgate.net This disruption leads to a collapse of the parasite's bioenergetic system due to ATP exhaustion. researchgate.net These established mechanisms for the broader quinoline class suggest that this compound, if found to be active, could potentially exert its effect through similar pathways involving metabolic disruption or interference with essential parasite processes.

Other Biological Activities and Applications

Research has been conducted on sulfur-containing analogs of this compound, specifically derivatives of 2-((quinolin-4-yl)thio)acetic acid, for their role in promoting root formation (rhizogenesis) in plant systems. These studies reveal a significant stimulating effect on root development in vitro, particularly in explants of Paulownia clones and the pink rose (Rosa damascena). medicine.dp.uadnu.dp.ua

The sodium salt of 2-((quinolin-4-yl)thio)acetic acid was identified as the most potent stimulator of rhizogenesis when compared to its corresponding acid form, which is attributed to its increased bioavailability. medicine.dp.uagrafiati.com Structure-activity relationship studies have indicated that the presence of substituents on the quinoline ring modifies the compound's activity. For instance, the introduction of alkoxy groups at the 6-position or a methyl group at the 2-position of the quinoline ring was found to decrease the rhizogenesis-stimulating activity. medicine.dp.uagrafiati.comresearchgate.net These findings highlight the potential of this class of quinoline derivatives as effective, low-cost substances for use in the microclonal propagation of plants. medicine.dp.uadnu.dp.ua

Effect of 2-((Quinolin-4-yl)thio)acetic Acid Derivatives on Rhizogenesis

CompoundEffect on RhizogenesisPlant SystemReference
Sodium salt of 2-((quinolin-4-yl)thio)acetic acidGreatest stimulation compared to the acid formPaulownia clones medicine.dp.uagrafiati.com
2-((6-Alkoxy-quinolin-4-yl)thio)acetic acid derivativesReduced activityPaulownia clones medicine.dp.uagrafiati.com
2-((2-Methyl-quinolin-4-yl)thio)acetic acid derivativesReduced activityPaulownia clones medicine.dp.uagrafiati.com
Disodium salt of 2-(quinolin-4-ylthio)succinic acidIncreased rooting percentage and improved root qualityThuja occidentalis, Platycladus orientalis nltu.edu.ua

The inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes. While no studies were found that specifically evaluate this compound for this activity, research on other quinoline derivatives demonstrates the potential of this chemical class as potent inhibitors of these enzymes. nih.govnih.govacs.org

Various quinoline hybrids, such as those conjugated with 1,3,4-oxadiazole (B1194373) or bearing hydrazone moieties, have been synthesized and evaluated. nih.govacs.org These derivatives have shown significant inhibitory activity, in some cases surpassing that of the standard drug, acarbose. For example, quinoline-1,3,4-oxadiazole conjugates displayed α-glucosidase inhibition with IC₅₀ values in the low micromolar range (15.85 to 63.59 µM). nih.gov The structure-activity relationship analyses from these studies suggest that modifications to the quinoline core and its substituents can be fine-tuned to enhance inhibitory potency. nih.govacs.org This body of research indicates that the quinoline scaffold is a promising framework for designing new and effective inhibitors of α-glucosidase and α-amylase. nih.govacs.org

Inhibitory Activity of Various Quinoline Derivatives against α-Glucosidase and α-Amylase

Compound ClassTarget EnzymeReported IC₅₀ RangeReference
Quinoline-1,3,4-oxadiazole hybridsα-Glucosidase15.85 - 63.59 µM nih.gov
Quinoline-based hydrazonesα-GlucosidaseGenerally effective inhibitors acs.org
Quinoline-based triazole hybridsα-Amylase & α-GlucosidaseEffective inhibition reported nih.gov

Cellular Selectivity Assessments in Non-Target Cell Lines

Direct studies on the cellular selectivity of this compound in non-target (non-cancerous) cell lines are not extensively reported in the available literature. However, research on structurally related derivatives, specifically 2-(furan-2-yl)-4-phenoxyquinoline derivatives, provides some insight into the potential cytotoxicity profile of this class of compounds.

In a study investigating the anti-inflammatory properties of a series of 2-(furan-2-yl)-4-phenoxyquinoline derivatives, their cytotoxicity was evaluated against a panel of human cancer cell lines, including MCF7 (breast), NCI-H460 (lung), and SF-268 (CNS). The primary purpose of this assessment was to identify compounds with low intrinsic cytotoxicity, a favorable characteristic for potential therapeutic agents. Compounds that reduced the growth of any of the cell lines to 32% or less were classified as cytotoxic.

Several derivatives, which substitute the 4-phenoxy moiety of a structure related to this compound, were found to be non-cytotoxic according to these criteria. The results for selected non-cytotoxic derivatives are summarized in the table below.

Table 1: Cytotoxicity of 2-(furan-2-yl)-4-phenoxyquinoline Derivatives in Human Cancer Cell Lines

CompoundMCF7 (% Growth)NCI-H460 (% Growth)SF-268 (% Growth)
6 475945
11a 688067
11b 778974

Data sourced from a study on 2-(furan-2-yl)-4-phenoxyquinoline derivatives.

It is crucial to note that these findings pertain to derivatives of this compound and not the parent compound itself. The bridged atom between the quinoline and the phenyl group was identified as a key determinant of cytotoxicity, with an oxygen bridge (as in the phenoxy derivatives) being more favorable for reduced cytotoxicity compared to a nitrogen bridge (anilino counterparts). This suggests that the ether linkage present in this compound might contribute to a favorable selectivity profile, though direct experimental evidence on non-target cell lines is required for confirmation.

Future Research Directions and Therapeutic Potential Preclinical Focus

Exploration of Novel Quinoline (B57606) Analogue Libraries

The versatility of the quinoline scaffold allows for extensive chemical modification to optimize therapeutic properties. nih.govnih.gov A primary focus of future research lies in the rational design and synthesis of novel analogue libraries based on the 2-(quinolin-4-yloxy)acetic acid framework. The goal of creating these libraries is to explore the structure-activity relationships (SAR) and identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. frontiersin.org

The synthesis of such libraries often involves strategic modifications at various positions of the quinoline ring and the acetic acid side chain. For instance, introducing different substituents on the quinoline nucleus can significantly influence biological activity. frontiersin.org Research into 2-(quinolin-4-yloxy)acetamides, derivatives of the parent acid, has demonstrated that the addition of bulky, lipophilic groups can improve antimycobacterial activity. nih.gov Similarly, the development of quinoline-based hybrids, where the core structure is linked to other pharmacologically active moieties, represents a promising strategy to achieve dual-acting agents or overcome drug resistance. frontiersin.orgmdpi.com For example, quinoline-triazole hybrids have shown potential against Mycobacterium bovis. frontiersin.org

The generation of diverse chemical libraries is a cornerstone of modern drug discovery. High-throughput screening of these libraries against various biological targets can uncover novel therapeutic applications. nih.gov For instance, a library of 2-oxo-quinoline acid amides has been investigated for anticancer and antituberculosis activities. acs.org The data gathered from screening these analogue libraries is crucial for building robust SAR models that can guide the future design of more effective therapeutic agents.

Advanced Preclinical Models for Efficacy Studies

To translate the potential of this compound analogues into clinical reality, rigorous evaluation in advanced preclinical models is essential. These models aim to mimic human disease states more accurately than simple in vitro assays, providing critical data on efficacy and potential challenges.

Animal models are a mainstay of preclinical research, allowing for the assessment of a compound's activity in a complex biological system. For derivatives of this compound, various animal models have been employed to evaluate their therapeutic potential. In the context of tuberculosis research, the efficacy of 2-(quinolin-4-yloxy)acetamides has been tested in macrophage-infected models, showing activity comparable to the established drug rifampin. nih.gov Furthermore, zebrafish (Danio rerio) have been used to assess the cardiac safety of these compounds. nih.gov For other quinoline derivatives, mouse models of leishmaniasis and malaria have been instrumental in demonstrating in vivo efficacy. wikipedia.orgresearchgate.net

Beyond traditional animal models, the development and use of more sophisticated systems are on the rise. These can include patient-derived xenografts (PDX) in cancer research or organoid cultures that better represent the three-dimensional architecture and cellular heterogeneity of human tissues. The use of such models can provide more predictive data on how a drug might perform in human patients.

Co-crystal Structure Elucidation of Compound-Target Complexes

A deep understanding of how a drug molecule interacts with its biological target is fundamental to rational drug design. X-ray crystallography is a powerful technique that can provide a three-dimensional snapshot of a compound bound to its target protein, revealing the precise molecular interactions that govern its activity.

For quinoline-based inhibitors, co-crystal structures have been invaluable in elucidating their mechanism of action and guiding further optimization. For example, the crystal structure of the kinase domain of c-Met in complex with the quinoline inhibitor foretinib (B612053) has detailed the interactions within the ATP-binding site. nih.gov Similarly, the co-crystal structure of omipalisib (B1684000) with the catalytic subunit of PI3Kγ has highlighted key hydrogen bonds and other interactions that contribute to its inhibitory activity. nih.gov

Future research should prioritize obtaining co-crystal structures of promising this compound analogues with their respective biological targets. This information would be instrumental for structure-based drug design, enabling the targeted modification of the compound to enhance binding affinity and selectivity. For instance, understanding the binding mode could reveal opportunities to introduce new functional groups that form additional favorable interactions with the protein, leading to more potent and specific inhibitors.

Development of Targeted Delivery Systems

While a compound may exhibit potent activity in vitro, its effectiveness in vivo can be limited by factors such as poor solubility, rapid metabolism, or off-target toxicity. The development of targeted drug delivery systems is a strategy to overcome these challenges and enhance the therapeutic index of a drug. While specific research on targeted delivery for this compound is not widely published, the principles are applicable from broader research into quinoline-based therapeutics.

Various nanocarriers, such as liposomes, nanoparticles, and micelles, can be engineered to encapsulate drug molecules. These carriers can be further modified with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors overexpressed on diseased cells. This approach can increase the local concentration of the drug at the site of action while minimizing exposure to healthy tissues, thereby reducing side effects.

For quinoline-based compounds, which have shown promise in cancer therapy, targeted delivery systems could be designed to specifically home in on tumor cells. researchgate.net For example, by conjugating a potent quinoline analogue to an antibody that targets a tumor-specific antigen, it may be possible to achieve a highly targeted and effective anticancer therapy. Further academic research is needed to explore the feasibility of formulating this compound derivatives into such advanced delivery systems.

Combination Therapy Research in Preclinical Settings

The complexity of many diseases, particularly cancer and infectious diseases, often necessitates the use of combination therapies. mdpi.com Combining drugs with different mechanisms of action can lead to synergistic effects, overcome drug resistance, and allow for lower doses of individual agents, potentially reducing toxicity.

In the context of quinoline-based compounds, preclinical research into combination therapies is an active area. For antimalarial quinolines, resistance is a major challenge, and combination therapy is a key strategy to enhance therapeutic outcomes. mdpi.com Hybrid compounds, which covalently link a quinoline moiety to another antimalarial agent, are being explored to overcome the limitations of simple drug combinations, such as drug-drug interactions. mdpi.com

For the this compound class of compounds, future preclinical studies should investigate their potential in combination with existing standard-of-care drugs for various diseases. For example, in tuberculosis, a potent analogue could be tested in combination with other anti-TB drugs to assess for synergistic activity against drug-resistant strains. nih.gov Similarly, in cancer, these compounds could be combined with chemotherapy agents or targeted therapies to evaluate their ability to enhance tumor cell killing or overcome resistance mechanisms. nih.gov

Translational Research Perspectives for Lead Candidates

The ultimate goal of preclinical research is to identify and validate lead candidates that have a high probability of success in clinical trials. Translational research provides the framework for bridging the gap between the laboratory and the clinic. nih.gov For promising analogues of this compound, a clear translational path needs to be defined.

The development of an integrated translational precision medicine pipeline can accelerate the discovery and development of new therapies. nih.gov This involves a multidisciplinary approach that combines expertise in medicinal chemistry, pharmacology, toxicology, and clinical medicine. For lead candidates from the this compound series, a key step will be to conduct in-depth preclinical studies that can support an Investigational New Drug (IND) application to regulatory authorities. This includes demonstrating a favorable risk-benefit profile in animal studies and establishing a clear rationale for its potential benefit in a specific patient population.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(quinolin-4-yloxy)acetic acid derivatives, and how can their purity be optimized?

  • Methodology : The synthesis typically involves three steps: (i) preparation of 4-hydroxyquinoline intermediates via condensation of anilines with ethyl acetoacetate in polyphosphoric acid (yields 25–77%), (ii) bromoacetylation of amines with bromoacetyl bromide at −77°C (yields 27–100%), and (iii) coupling of the intermediates under basic conditions. Purity is ensured via column chromatography and crystallization .
  • Optimization : Reaction conditions (e.g., temperature control during bromoacetylation) and solvent selection (e.g., DMF for coupling) minimize side products. Analytical techniques like HPLC and NMR confirm purity .

Q. How is structural characterization performed for quinoline-based derivatives?

  • Techniques : X-ray crystallography is critical for resolving molecular geometry, hydrogen bonding (e.g., O–H⋯O dimers), and substituent effects on aromatic rings. For example, torsion angles and dihedral angles (e.g., 78.15° between the acetic acid group and quinoline ring) reveal steric and electronic interactions .
  • Spectroscopy : 1^1H/13^13C NMR confirms regiochemistry, while HRMS validates molecular weight. IR spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How do structural modifications of 2-(quinolin-4-yloxy)acetamides impact antimycobacterial activity?

  • SAR Insights :

  • Quinoline 6-position : Electron-withdrawing groups (e.g., –Cl, –Br) enhance activity against Mycobacterium tuberculosis (MIC as low as 0.05 μM).
  • Acetamide substituents : Bulky aromatic groups (e.g., 2-methoxyphenyl) improve membrane penetration, while polar groups reduce cytotoxicity (IC50_{50} ≥ 20 μM in Vero cells) .
    • Mechanistic Hypothesis : The derivatives likely target cytochrome bc1_1 complex, disrupting bacterial electron transport .

Q. What experimental models are used to evaluate efficacy and safety in tuberculosis research?

  • In vitro : Macrophage infection assays (e.g., THP-1 cells) measure intracellular bactericidal activity, with rifampin as a positive control. MIC values are determined using microdilution in 7H9 broth .
  • In vivo : Zebrafish (Danio rerio) models assess acute toxicity (e.g., cardiac function at 1–5 μM) and pharmacokinetics. No cardiac toxicity was observed in zebrafish, suggesting a favorable safety profile .

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies?

  • Case Example : While 2-(quinolin-4-yloxy)acetamides show potent in vitro activity (MIC 0.05 μM), their in vivo efficacy may vary due to metabolic instability.
  • Resolution :

  • Metabolic Profiling : Liver microsome assays identify degradation pathways (e.g., cytochrome P450 oxidation).
  • Prodrug Design : Esterification of the carboxylic acid group improves oral bioavailability .

Q. What strategies enhance the pharmacokinetic properties of quinoline derivatives for therapeutic use?

  • Lipophilicity Adjustments : Introducing ethoxy or methoxy groups improves blood-brain barrier penetration.
  • Solubility : Co-crystallization with cyclodextrins or salt formation (e.g., sodium salts) enhances aqueous solubility.
  • Toxicity Mitigation : Substituents like –OH or –NH2_2 reduce hepatotoxicity, as shown in HaCat cell viability assays .

Data Contradiction Analysis

Q. Why do some derivatives exhibit high in vitro potency but poor in vivo efficacy?

  • Key Factors :

  • Protein Binding : Serum albumin binding reduces free drug concentration.
  • Efflux Pumps : Overexpression of bacterial efflux systems (e.g., Rv1258c in M. tuberculosis) lowers intracellular accumulation.
    • Validation : Use knockout bacterial strains or efflux inhibitors (e.g., verapamil) to confirm resistance mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Quinolin-4-yloxy)acetic acid
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2-(Quinolin-4-yloxy)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.